(S)-Tert-butyl 1-aminopropan-2-ylcarbamate
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Overview
Description
“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a chemical compound with the CAS Number: 146552-71-8 . It has a molecular weight of 174.24 . The IUPAC name for this compound is tert-butyl (1S)-2-amino-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is 1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
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Protecting Group for Isopropylamine
- Field : Peptide Synthesis
- Application Summary : The molecule’s key function lies in its tert-Butyl (Boc) group, which acts as a protecting group for the isopropylamine moiety. In peptide synthesis, protecting groups are crucial for selectively modifying specific amino acid residues within a peptide chain.
- Methods of Application : The Boc group ensures the isopropylamine remains unreactive during peptide chain formation reactions, allowing for targeted modification at other points in the chain. Once the peptide chain synthesis is complete, the Boc protecting group can be selectively removed under specific conditions to unveil the reactive isopropylamine group. This enables the introduction of the isopropylamine functionality at a desired position within the final peptide structure.
- Results or Outcomes : The use of “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” ensures the incorporation of the isopropylamine group with the desired chirality into the peptide.
-
Chiral Purity
- Field : Biochemistry
- Application Summary : The presence of the “(S)” designation in the name indicates the molecule possesses a specific chiral configuration.
- Methods of Application : “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” is used to ensure the incorporation of the isopropylamine group with the desired chirality into the peptide.
- Results or Outcomes : The use of “(S)-Tert-butyl 1-aminopropan-2-ylcarbamate” ensures the incorporation of the isopropylamine group with the desired chirality into the peptide.
- Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : This compound can be used as a starting material in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would vary based on the specific synthesis route and target compound .
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Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : This compound can be used as a starting material in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes : The outcomes would vary based on the specific synthesis route and target compound .
-
Molecular Simulations
- Field : Computational Chemistry
- Application Summary : This compound can be used in molecular simulations to study its properties and interactions .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Results or Outcomes : The outcomes would vary based on the specific simulation and the parameters used .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZBJAAOLPTKP-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567217 |
Source
|
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 1-aminopropan-2-ylcarbamate | |
CAS RN |
146552-71-8 |
Source
|
Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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